molecular formula C22H22CuO4 B12888095 Copper;1-(4-methylphenyl)butane-1,3-dione

Copper;1-(4-methylphenyl)butane-1,3-dione

Cat. No.: B12888095
M. Wt: 414.0 g/mol
InChI Key: QZRMAEJYZBYNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper;1-(4-methylphenyl)butane-1,3-dione: is an organic compound known for its unique chemical properties and applications. It is a coordination complex where copper is bonded to 1-(4-methylphenyl)butane-1,3-dione, a diketone. This compound is often used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper;1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of copper salts with 1-(4-methylphenyl)butane-1,3-dione. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation: Large quantities of 1-(4-methylphenyl)butane-1,3-dione are prepared using optimized reaction conditions to ensure high yield and purity.

    Complex Formation: The diketone is then reacted with copper salts in industrial reactors, followed by purification steps to isolate the desired complex.

Chemical Reactions Analysis

Copper;1-(4-methylphenyl)butane-1,3-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of copper oxides and other by-products.

    Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.

    Substitution: The diketone ligands can be substituted with other ligands under specific conditions, leading to the formation of different copper complexes.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Copper;1-(4-methylphenyl)butane-1,3-dione: has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which Copper;1-(4-methylphenyl)butane-1,3-dione exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can coordinate with various biological molecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Copper;1-(4-methylphenyl)butane-1,3-dione: can be compared with other copper complexes, such as:

    This compound: Similar in structure but with different ligands, leading to variations in reactivity and applications.

    This compound: Another diketone complex with distinct properties and uses.

The uniqueness of This compound lies in its specific ligand structure, which imparts unique reactivity and stability, making it suitable for diverse applications.

Properties

Molecular Formula

C22H22CuO4

Molecular Weight

414.0 g/mol

IUPAC Name

copper;1-(4-methylphenyl)butane-1,3-dione

InChI

InChI=1S/2C11H11O2.Cu/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-7H,1-2H3;/q2*-1;+2

InChI Key

QZRMAEJYZBYNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.